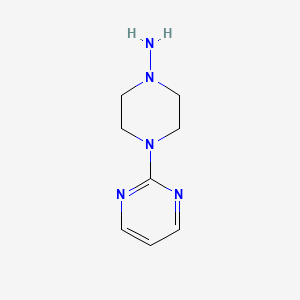

4-(Pyrimidin-2-yl)piperazin-1-amine

Beschreibung

4-(Pyrimidin-2-yl)piperazin-1-amine is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety. Weak hydrogen-bonding interactions (N–H⋯Cl and N–H⋯O) stabilize the crystal lattices, forming infinite chains .

Biologically, this compound is recognized as the metabolite 1-pyrimidinylpiperazine (1-PP) of the anxiolytic drug buspirone. Clinical studies demonstrate its role in reducing anxiety, depressive symptoms, and alcohol dependency in comorbid patients, likely mediated through interactions with serotonin (5-HT₁ₐ) and dopaminergic receptors .

Eigenschaften

CAS-Nummer |

750510-52-2 |

|---|---|

Molekularformel |

C8H13N5 |

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

4-pyrimidin-2-ylpiperazin-1-amine |

InChI |

InChI=1S/C8H13N5/c9-13-6-4-12(5-7-13)8-10-2-1-3-11-8/h1-3H,4-7,9H2 |

InChI-Schlüssel |

OJIKJEYALKCODI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1C2=NC=CC=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)piperazin-1-amine typically involves the reaction of 2-chloropyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-chloropyrimidine+piperazine→this compound

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms are primary sites for nucleophilic substitution. These reactions often target the secondary amine groups for alkylation or acylation.

Key Examples:

-

Alkylation: Reacting with alkyl halides (e.g., 4-chlorobutan-1-ol) under basic conditions (K₂CO₃, acetonitrile/methanol) yields derivatives like 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-ol .

-

Acylation: Treatment with acyl chlorides or anhydrides results in amide formation. For example, di-tert-butyl iminodicarboxylate reacts to form intermediates for further derivatization .

Reaction Conditions:

Ring-Opening Reactions

The compound participates in ring-opening reactions when subjected to strong nucleophiles. For instance, treatment with potassium tert-butoxide in xylene cleaves spiranic derivatives to generate linear amines .

Mechanistic Insight:

-

Base-Mediated Opening: Spirane intermediates (e.g., 8-(pyrimidin-2-yl)-5,8-diazaspiro decan-5-ium bromide) undergo selective cleavage, yielding 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine .

Pyrimidine Ring Modifications

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) and reduction:

a. EAS Reactions:

-

Nitration/Sulfonation: Directed by the electron-withdrawing pyrimidine ring, though specific examples are sparse in literature.

-

Halogenation: Limited data, but analogous compounds show bromination at the C5 position of pyrimidine .

b. Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine, altering electronic properties.

Coupling Reactions

The amine group facilitates cross-coupling reactions:

a. Buchwald–Hartwig Amination:

-

Forms carbon-nitrogen bonds with aryl halides. For example, coupling with 4-nitrophenyl bromide yields derivatives with enhanced biological activity .

b. Suzuki–Miyaura Coupling:

-

Limited direct evidence, but structurally similar pyrimidine-piperazine derivatives participate in palladium-catalyzed couplings .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Pyrimidin-2-yl)piperazin-1-amine has been investigated for its potential as a therapeutic agent. Its structural similarity to various bioactive compounds allows it to act as a ligand for multiple receptors, particularly in the central nervous system.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of this compound exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels in the brain. This suggests its potential utility in developing new antidepressant medications .

Biological Studies

The compound is used in receptor binding studies to understand the mechanisms of drug action and interaction with biological targets.

Case Study: Receptor Interaction

Research has shown that this compound binds selectively to certain serotonin receptors (5-HT receptors), influencing neurotransmitter release and signaling pathways. This property is crucial for developing drugs targeting mood disorders .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in synthesizing specialty chemicals and pharmaceuticals.

Table 1: Comparison of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent targeting CNS receptors | Antidepressant activity, receptor binding studies |

| Biological Studies | Understanding drug mechanisms and receptor interactions | Studies on serotonin receptor modulation |

| Industrial Production | Intermediate for specialty chemicals and pharmaceuticals | Used in synthesis processes for various compounds |

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have shown varied absorption and metabolism profiles. Understanding these properties is essential for optimizing its therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-(Pyrimidin-2-yl)piperazin-1-amine is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Piperazine vs.

- Substituent Effects : Methylation of the piperazine nitrogen (e.g., 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce crystallinity .

- Heterocyclic Core : Pyridine analogues (e.g., 3-(4-methylpiperazin-1-yl)pyridin-2-amine) exhibit distinct receptor selectivity, such as dopamine D4 antagonism, compared to pyrimidine-based compounds .

Key Observations :

Key Observations :

- Receptor Selectivity : Pyrimidine-piperazine hybrids like this compound show broader serotonergic activity, whereas pyridine analogues (e.g., S 18126) target dopamine D4 receptors with high specificity .

Physicochemical and Crystallographic Properties

- Crystallinity : The chloride salt of this compound forms zigzag chains via N–H⋯Cl interactions, whereas the nitrate salt exhibits bifurcated hydrogen bonds (N–H⋯O), influencing solubility and stability .

Biologische Aktivität

4-(Pyrimidin-2-yl)piperazin-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperazine ring substituted with a pyrimidine moiety. Its molecular formula is , and it exhibits properties typical of piperazine derivatives, which are known for their pharmacological potential.

Anticancer Activity

Research has demonstrated that this compound and its derivatives exhibit notable anticancer properties. A study focused on various piperazine derivatives indicated that compounds with pyrimidine substitutions showed significant cytotoxicity against several cancer cell lines. Specifically, the compound was tested against breast cancer cells, where it inhibited cell viability effectively, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 18 | PARP inhibition, apoptosis induction |

| Derivative X | A549 (Lung Cancer) | 15 | EGFR inhibition |

| Derivative Y | HeLa (Cervical) | 12 | Cell cycle arrest |

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

- Inhibition of PARP : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

- Tyrosine Kinase Inhibition : Several studies indicate that derivatives interact with receptor tyrosine kinases (RTKs), including EGFR and PDGFR, leading to reduced cell proliferation and survival .

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine-based compounds, including this compound. The study reported that modifications on the piperazine ring significantly enhanced the anticancer activity against various solid tumors. The most potent derivative demonstrated an IC50 value of 12 µM against A549 lung cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate solubility and favorable distribution characteristics. However, toxicity studies are essential to evaluate its safety profile. Preliminary assessments suggest low toxicity in non-cancerous cell lines, indicating a selective action towards malignant cells .

Q & A

Basic: What are the standard synthetic routes for 4-(pyrimidin-2-yl)piperazin-1-amine derivatives, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions starting with dibenzyl-protected piperazine precursors. For example, (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine undergoes debenzylation to yield intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (m/z 198 [M + H]+ via ESI-MS). Subsequent coupling with pyrimidine-containing scaffolds (e.g., 2’-chloro-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one) under reflux with triethylamine in ethanol yields final products. Characterization relies on ESI-MS for molecular weight confirmation and 1H NMR for structural elucidation (e.g., δ 8.60 ppm for pyrimidine protons) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Answer:

- Mass Spectrometry (ESI-MS): Determines molecular ion peaks (e.g., m/z 452 [M + H]+ for Compound 37) and confirms reaction completion .

- 1H NMR: Identifies proton environments (e.g., aromatic pyrimidine protons at δ 8.60–8.62 ppm, cyclohexyl protons at δ 1.28–2.89 ppm) .

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., Acta Crystallographica reports for related pyrimidine-piperazine hybrids) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for pyrimidine-piperazine hybrids?

Answer:

SAR studies require systematic substitution at key positions:

- Pyrimidine Ring: Modify 4- and 6-positions with groups like 4-methylpiperazine or N-benzylamine to alter lipophilicity and target binding .

- Piperazine Linker: Introduce cyclopropylmethyl or methyl groups to modulate steric effects and pharmacokinetics (e.g., Compound 36 vs. 40 in ) .

- Assays: Pair synthetic modifications with in vitro assays (e.g., acetylcholinesterase inhibition in ) and computational docking to validate interactions .

Advanced: What methodological strategies resolve contradictions in pharmacological data for structurally similar derivatives?

Answer:

- Dose-Response Curves: Compare IC50 values across derivatives to identify outliers (e.g., discrepancies due to stereochemistry, as in (1R,4R)- vs. (1S,4S)-isomers) .

- Kinetic Studies: Assess binding kinetics (e.g., reversible vs. irreversible inhibition) using stopped-flow or surface plasmon resonance .

- Crystallographic Analysis: Resolve ambiguities in binding modes (e.g., hydrogen bonding patterns in pyrimidine-protein complexes) .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Answer:

- Variables: Test temperature (e.g., 100–140°C), solvent (EtOH vs. DMF), and catalyst (TEA vs. DIPEA) .

- Response Metrics: Monitor yield, purity (HPLC), and reaction time.

- Statistical Tools: Use ANOVA to identify significant factors. For example, achieved optimal yields at 140°C in ethanol with triethylamine .

Basic: What purification methods are effective for isolating this compound derivatives?

Answer:

- Column Chromatography: Separate intermediates using gradients (e.g., chloroform:methanol 3:1) .

- Prep-TLC: Final compounds (e.g., Compound 36) are purified via TLC with solvent systems tailored to polarity .

- Crystallization: Dimethyl ether or ethanol recrystallization enhances purity .

Advanced: How do computational methods enhance the design of pyrimidine-piperazine derivatives?

Answer:

- Molecular Docking: Predict binding poses with targets (e.g., acetylcholinesterase in ) using AutoDock or Schrödinger .

- QSAR Models: Correlate substituent properties (logP, PSA) with activity data to prioritize synthetic targets .

- MD Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales .

Basic: How are stereochemical outcomes controlled during synthesis of chiral piperazine derivatives?

Answer:

- Chiral Precursors: Use enantiomerically pure starting materials (e.g., (1R,4R)- vs. (1S,4S)-cyclohexan-1-amine) .

- Stereospecific Coupling: Ensure reaction conditions (e.g., temperature, solvent) preserve chirality during nucleophilic substitutions .

- Chiral HPLC: Validate enantiomeric excess post-synthesis .

Advanced: What strategies mitigate byproduct formation in multi-step syntheses of pyrimidine-piperazine hybrids?

Answer:

- Intermediate Monitoring: Use LC-MS to detect side products early (e.g., debenzylation byproducts in Step 1 of ) .

- Protecting Groups: Employ tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines .

- Temperature Control: Lower temperatures (<100°C) reduce decomposition in sensitive steps .

Advanced: How can crystallographic data inform the design of bioisosteres for this compound?

Answer:

- Bond Length/Angle Analysis: Identify rigid regions (e.g., pyrimidine ring planarity) for bioisostere replacement (e.g., pyridine or triazine) .

- Packing Interactions: Use crystal structures to predict solubility (e.g., hydrogen-bond networks in ) .

- Thermal Stability: Correlate melting points (e.g., 582.4°C in ) with substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.